Cas no 6375-27-5 (N-(2,5-Dimethoxyphenyl)-3-oxobutanamide)
N-(2,5-Dimethoxyphenyl)-3-oxobutanamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2,5-Dimethoxyphenyl)-3-oxobutanamide
- AA25A
- AADA
- Acetoacetic-2,5-dimethoxyanilide
- Acetoacet-2,5-Dichloro Acetanilide
- Acetoacet-2,5-Dimethoxyanilide
- 2,5-Dimethoxyacetoacetanilide
- 2',5'-Dimethoxyacetoacetanilide
- Acetoacetyl-2,5-dimethoxyanilide
- Acetoacet-2',5'-dimethoxyanilide
- Butanamide, N-(2,5-dimethoxyphenyl)-3-oxo-
- T6ELE0Q76F
- DSSTox_CID_24709
- DSSTox_RID_80411
- DSSTox_GSID_44709
- 2,5-Dimethoxy acetoacetanilide
- NSC50634
- Tox21_302213
- SBB077973
- STL087577
- EINECS 228-936-7
- ACETOACETYL 2,5-DIMETHOXYANILIDE
- A834504
- CHEMBL3182874
- CAS-6375-27-5
- NS00035548
- DTXSID8044709
- 6375-27-5
- AB00078259-01
- N-(2,5-dimethoxyphenyl)-3-oxo-butyramide
- D5584
- NSC 50634
- Z56887788
- NSC-50634
- FT-0621782
- Q27289737
- CS-0218594
- Acetoacetanilide, 2',5'-dimethoxy-
- MFCD00043930
- EN300-01448
- DTXCID6024709
- NCGC00256217-01
- AKOS000115206
- D90410
- UNII-T6ELE0Q76F
- 8R-0028
- W-104880
- SCHEMBL5406017
- Acetoacetanilide, 2',5'-dimethoxy-(8CI)
- DB-054537
- PJFIAKRRJLGWMD-UHFFFAOYSA-N
-
- MDL: MFCD00043930
- Inchi: 1S/C12H15NO4/c1-8(14)6-12(15)13-10-7-9(16-2)4-5-11(10)17-3/h4-5,7H,6H2,1-3H3,(H,13,15)
- InChI Key: PJFIAKRRJLGWMD-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1NC(CC(C)=O)=O)OC
Computed Properties
- Exact Mass: 237.10000
- Monoisotopic Mass: 237.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 8
- XLogP3: 1.7
- Topological Polar Surface Area: 64.599
Experimental Properties
- Color/Form: No data available
- Density: 1.2±0.1 g/cm3
- Melting Point: 71.0 to 75.0 deg-C
- Boiling Point: 410 ℃ at 760 mmHg
- Flash Point: 201.8±27.3 °C
- Refractive Index: 1.542
- PSA: 64.63000
- LogP: 1.69440
N-(2,5-Dimethoxyphenyl)-3-oxobutanamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Room temperature storage
N-(2,5-Dimethoxyphenyl)-3-oxobutanamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-(2,5-Dimethoxyphenyl)-3-oxobutanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5584-25G |
2',5'-Dimethoxyacetoacetanilide |
6375-27-5 | >98.0%(HPLC)(N) | 25g |
¥160.00 | 2024-04-16 | |
| Alichem | A019119871-500g |
N-(2,5-Dimethoxyphenyl)-3-oxobutanamide |
6375-27-5 | 95% | 500g |
$526.33 | 2023-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D823062-500g |
2,5-Dimethoxyacetoacetanilide |
6375-27-5 | 99% | 500g |
1,706.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | SA953-25g |
N-(2,5-Dimethoxyphenyl)-3-oxobutanamide |
6375-27-5 | 98.0%(LC&N) | 25g |
¥380.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | SA953-5g |
N-(2,5-Dimethoxyphenyl)-3-oxobutanamide |
6375-27-5 | 98.0%(LC&N) | 5g |
¥134.0 | 2022-09-28 | |
| abcr | AB372899-5g |
N-(2,5-Dimethoxyphenyl)-3-oxobutanamide; . |
6375-27-5 | 5g |
€122.30 | 2024-04-16 | ||
| abcr | AB372899-25g |
N-(2,5-Dimethoxyphenyl)-3-oxobutanamide; . |
6375-27-5 | 25g |
€339.10 | 2024-04-16 | ||
| A2B Chem LLC | AI54210-25g |
N-(2,5-Dimethoxyphenyl)-3-oxobutanamide |
6375-27-5 | 99% | 25g |
$217.00 | 2024-04-19 | |
| A2B Chem LLC | AI54210-100g |
N-(2,5-Dimethoxyphenyl)-3-oxobutanamide |
6375-27-5 | 99% | 100g |
$688.00 | 2024-04-19 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5584-5G |
2',5'-Dimethoxyacetoacetanilide |
6375-27-5 | >98.0%(HPLC)(N) | 5g |
¥60.00 | 2024-04-16 |
N-(2,5-Dimethoxyphenyl)-3-oxobutanamide Suppliers
N-(2,5-Dimethoxyphenyl)-3-oxobutanamide Related Literature
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Fernando H. S. Gama,Rodrigo O. M. A. de Souza,Simon J. Garden RSC Adv. 2015 5 70915
Additional information on N-(2,5-Dimethoxyphenyl)-3-oxobutanamide
Introduction to N-(2,5-Dimethoxyphenyl)-3-oxobutanamide (CAS No. 6375-27-5)
N-(2,5-Dimethoxyphenyl)-3-oxobutanamide, identified by its CAS number 6375-27-5, is a significant compound in the realm of chemical and pharmaceutical research. This molecule has garnered attention due to its unique structural properties and potential applications in various scientific domains.
The chemical structure of N-(2,5-Dimethoxyphenyl)-3-oxobutanamide consists of a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, linked to an amide functional group attached to a butanoyl moiety. This configuration imparts distinct electronic and steric properties, making it a versatile scaffold for further chemical modifications and biological evaluations.
In recent years, there has been growing interest in exploring the pharmacological potential of molecules with similar structural motifs. The presence of methoxy groups on the phenyl ring can influence the compound's solubility, metabolic stability, and interaction with biological targets. These factors are crucial in drug design, particularly in the development of novel therapeutic agents.
One of the most compelling aspects of N-(2,5-Dimethoxyphenyl)-3-oxobutanamide is its potential as a precursor in synthesizing more complex molecules. Researchers have leveraged this compound to develop derivatives with enhanced biological activity. For instance, studies have shown that modifications at the amide bond or the phenyl ring can lead to compounds with improved binding affinity to specific enzymes or receptors.
The amide group in N-(2,5-Dimethoxyphenyl)-3-oxobutanamide serves as a versatile handle for further functionalization. This feature has been exploited in the synthesis of peptidomimetics, which are designed to mimic the biological activity of natural peptides but with improved pharmacokinetic properties. Such peptidomimetics are particularly valuable in treating diseases where peptide-based therapies suffer from poor stability or bioavailability.
In addition to its role as a synthetic intermediate, N-(2,5-Dimethoxyphenyl)-3-oxobutanamide has shown promise in preliminary biological assays. Early studies have indicated that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory pathways. These findings align with the broader trend in drug discovery towards targeting inflammation-related mechanisms.
The methoxy groups on the phenyl ring are particularly noteworthy for their ability to modulate electronic properties through resonance effects. This characteristic can influence both the compound's reactivity and its interactions with biological targets. For example, electron-donating methoxy groups can enhance binding affinity by stabilizing negative charges on transition states or enzyme active sites.
The synthesis of N-(2,5-Dimethoxyphenyl)-3-oxobutanamide involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the preparation of 2,5-dimethoxybenzaldehyde, which is then converted into the corresponding acyl chloride before reacting with butanamidine hydrochloride to form the desired amide derivative. This synthetic route underscores the compound's accessibility and suitability for further derivatization.
Ongoing research continues to uncover new applications for N-(2,5-Dimethoxyphenyl)-3-oxobutanamide. In particular, there is increasing interest in exploring its potential as an intermediate in the development of agrochemicals. The structural features of this compound make it a promising candidate for designing novel pesticides or herbicides with improved efficacy and environmental safety.
The pharmaceutical industry has also recognized the value of N-(2,5-Dimethoxyphenyl)-3-oxobutanamide
In conclusion, N-(2,5-Dimethoxyphenyl)-
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